Seselin is a naturally occurring compound classified as a pyranocoumarin, with the chemical formula C₁₄H₁₂O₃. It has been isolated from various citrus species, including Shamouti orange, sour orange, sweet lime, and grapefruit . The structure of seselin features a fused benzopyran ring system, which is characteristic of many coumarins, contributing to its diverse biological activities.
Information on Seselin's safety profile is limited in scientific publications. As a general precaution, researchers should handle unknown compounds following appropriate laboratory safety protocols.
Seselin's potential anti-inflammatory and anticancer properties warrant further scientific exploration. Future research areas include:
Seselin's potential anti-inflammatory properties have garnered significant scientific interest.
Recent research has explored the potential of seselin as an antiparasitic agent.
These reactions are essential for synthesizing derivatives with potentially improved pharmacological properties.
Seselin exhibits a range of biological activities, including:
Several methods have been developed for synthesizing seselin, including:
These synthetic approaches allow for the production of seselin and its derivatives for research and therapeutic applications.
Seselin has various applications in fields such as:
Research on seselin's interactions reveals:
These studies are crucial for understanding how to optimize seselin's use in therapeutic contexts.
Seselin shares structural and functional similarities with other coumarins. Here are some notable compounds:
Seselin is unique due to its specific combination of biological effects and its presence in citrus species, which distinguishes it from other similar compounds.
The discovery of seselin traces back to pioneering phytochemical research conducted in the late 1930s. Seselin was first isolated from the fruits of Seseli indicum by Späth and colleagues in 1939, marking a significant milestone in natural product chemistry. This initial discovery represented the beginning of extensive research into pyranocoumarin compounds and their biological significance.
Following its initial isolation, seselin was subsequently identified in numerous plant species across diverse botanical families. The compound gained particular attention when it was discovered in star anise, one of the most notable sources of this natural product. More recent advances in extraction methodology have enabled efficient isolation of seselin from the Australian native fuchsia, Correa reflexa, using pressurized hot water extraction techniques. This technological advancement has opened new avenues for sustainable seselin production and has contributed to our understanding of its widespread distribution in nature.
The historical significance of seselin extends beyond its initial discovery, as it has served as a prototype for understanding the broader class of angular pyranocoumarins. Research conducted over the decades has revealed that seselin plays crucial roles in plant physiology, particularly in root growth regulation, while simultaneously demonstrating significant therapeutic potential in human medicine.
Seselin belongs to the class of organic compounds known as angular pyranocoumarins, which are characterized by a pyran ring system angularly fused to a coumarin moiety. The systematic nomenclature for seselin includes several accepted IUPAC names, with the most commonly used being 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one. Alternative nomenclature includes 8,8-dimethyl-2H,8H-pyrano[2,3-h]chromen-2-one, reflecting slight variations in ring numbering systems used in different chemical databases.
The chemical structure of seselin is defined by its molecular formula C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol. The compound is assigned CAS number 523-59-1, providing a unique identifier for regulatory and research purposes. Key structural identifiers include the InChI key QUVCQYQEIOLHFZ-UHFFFAOYSA-N and the SMILES notation CC1(C)OC2=C(C=C1)C1=C(C=CC(=O)O1)C=C2.
Table 1: Chemical Properties and Identifiers of Seselin
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| CAS Number | 523-59-1 |
| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one |
| InChI Key | QUVCQYQEIOLHFZ-UHFFFAOYSA-N |
| Melting Point | 119-124°C |
| Boiling Point | 403.0±45.0°C (Predicted) |
| Density | 1.351 g/cm³ (18°C) |
| Solubility | Soluble in DMSO |
The structural classification places seselin within the broader category of phenylpropanoids and polyketides, specifically under the coumarins and derivatives class. As a member of the pyranocoumarin subclass, seselin shares structural similarities with other biologically active compounds while maintaining unique chemical properties that contribute to its specific biological activities.
Seselin holds considerable significance in natural product chemistry as both a bioactive compound and a structural template for drug discovery research. The compound's widespread distribution across plant families demonstrates its evolutionary importance and suggests fundamental biological roles in plant metabolism and defense mechanisms. This broad occurrence has made seselin an important subject for chemotaxonomic studies and has contributed to understanding plant chemical evolution.
The biological significance of seselin extends to its documented presence in traditional medicinal systems. The compound has been detected in various food sources including wild celeries (Apium graveolens), anises (Pimpinella anisum), lemons (Citrus limon), and sweet oranges (Citrus sinensis), making it a potential biomarker for the consumption of these foods. This dietary exposure has implications for understanding the compound's role in human health and nutrition.
From a pharmaceutical perspective, seselin represents a valuable lead compound for drug development programs. Its angular pyranocoumarin structure provides a scaffold for medicinal chemistry modifications, while its demonstrated biological activities offer multiple therapeutic targets. The compound's anti-inflammatory properties, in particular, have generated significant interest in the development of new therapeutic agents for inflammatory diseases.
Seselin possesses the molecular formula C₁₄H₁₂O₃ with a molecular weight of 228.24 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for seselin is 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one [2]. The compound exhibits a Chemical Abstracts Service registry number of 523-59-1 [1] [2] [3].
The structural framework of seselin consists of a coumarin nucleus fused with a pyran ring system, creating a tricyclic arrangement [2] [7]. The molecule contains two methyl substituents located at the 8-position of the pyran ring, resulting in the gem-dimethyl configuration [1] [2]. The exact mass of seselin is 228.078644241 daltons, with a monoisotopic mass identical to this value [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₃ | [1] [2] |
| Molecular Weight | 228.24 g/mol | [1] [2] |
| CAS Number | 523-59-1 | [1] [2] [3] |
| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | [2] |
| InChI Key | QUVCQYQEIOLHFZ-UHFFFAOYSA-N | [2] [3] |
The simplified molecular input line entry system representation of seselin is CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C, indicating the connectivity pattern of atoms within the molecule [2] [3]. The compound contains 17 heavy atoms with a formal charge of zero [2].
Seselin demonstrates specific solubility characteristics across various solvents. The compound exhibits solubility in dimethyl sulfoxide at a concentration of 2 milligrams per milliliter, producing a clear solution [26]. Additionally, seselin shows solubility in chloroform, dichloromethane, ethyl acetate, and acetone [28].
For enhanced solubility preparation, warming the compound at 37 degrees Celsius combined with ultrasonic agitation has been recommended [28]. The compound demonstrates limited water solubility, which is characteristic of lipophilic organic molecules [28]. The computed octanol-water partition coefficient value is 2.8, indicating moderate lipophilicity [2].
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide | 2 mg/mL (clear) | [26] |
| Chloroform | Soluble | [28] |
| Dichloromethane | Soluble | [28] |
| Ethyl Acetate | Soluble | [28] |
| Acetone | Soluble | [28] |
Seselin exhibits characteristic spectroscopic properties that facilitate its identification and structural elucidation. The compound demonstrates specific retention indices in gas chromatography-mass spectrometry analysis, with semi-standard non-polar values of 2022.9, 2101, and 2085 [2].
Mass spectrometry fragmentation patterns show the molecular ion peak at mass-to-charge ratio 228, corresponding to the molecular weight [2]. The base peak appears at mass-to-charge ratio 213, resulting from the loss of a methyl group [2]. Additional significant fragments occur at mass-to-charge ratios 185 and 214 [2].
Nuclear magnetic resonance spectroscopy provides detailed structural information for seselin [2]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of 14 carbon atoms as expected from the molecular formula [2]. The compound exhibits characteristic chemical shifts consistent with its aromatic coumarin framework and aliphatic methyl substituents [2].
Seselin exhibits a melting point range of 119-120 degrees Celsius, indicating its thermal stability at moderate temperatures [2] [6]. Alternative sources report a slightly broader melting point range of 119-124 degrees Celsius [6]. The compound appears as a white to off-white solid at room temperature [6] [26].
The predicted boiling point of seselin is 403.0 ± 45.0 degrees Celsius, though this represents a theoretical calculation rather than experimental measurement [6]. The compound demonstrates a density of 1.351 grams per cubic centimeter at 18 degrees Celsius [6].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 119-120°C | [2] [6] |
| Predicted Boiling Point | 403.0 ± 45.0°C | [6] |
| Density | 1.351 g/cm³ (18°C) | [6] |
| Physical State | White to off-white solid | [6] [26] |
For storage stability, seselin requires maintenance at temperatures below -20 degrees Celsius in desiccated conditions [28]. Stock solutions prepared in dimethyl sulfoxide can be stored at -20 degrees Celsius for several months without significant degradation [28].
Seselin belongs to the class of angular pyranocoumarins, which are characterized by a pyran ring fused angularly to the coumarin nucleus [7] [12] [22]. These compounds are distinguished from linear pyranocoumarins by the specific positioning of the pyran ring attachment [22]. The angular configuration results in a distinctive three-dimensional molecular architecture that influences both physical properties and biological activities [12] [21].
The angular pyranocoumarin classification encompasses compounds containing a pyran ring or its hydrogenated derivatives angularly fused to a coumarin moiety [7]. Seselin specifically represents the 8,8-dimethyl substituted variant within this structural family [1] [2]. The angular arrangement creates a more compact molecular structure compared to linear isomers [12] [21].
Tetrahydroseselin, the hydrogenated derivative of seselin, demonstrates the structural flexibility within this compound class [21]. The hydrogenation process results in the formation of distorted half-chair conformations in the pyran rings, leading to significant conformational changes [21]. Crystal structure analysis reveals dihedral angles between the central benzene ring and the outer fused ring systems of 6.20 and 10.02 degrees in tetrahydroseselin [21].
| Angular Pyranocoumarin | Structural Feature | Reference |
|---|---|---|
| Seselin | 8,8-dimethyl substitution | [1] [2] |
| Tetrahydroseselin | Saturated pyran ring | [21] |
| Pteryxin | Related angular structure | [25] |
The structural features of seselin contribute significantly to its chemical behavior and biological properties. The angular pyranocoumarin framework provides a rigid molecular scaffold that influences molecular recognition and binding interactions [23]. The gem-dimethyl substitution at the 8-position creates steric hindrance that affects molecular conformation and reactivity [12] [21].
Crystal engineering studies have demonstrated that seselin can form cocrystals with complementary molecules such as thiourea, resulting in enhanced properties compared to the individual components [23]. The cocrystal formation occurs through nitrogen-hydrogen to oxygen hydrogen bonding between the amine groups of thiourea and the carbonyl group of seselin [23]. This structural modification results in improved biological activity profiles [23].
The relationship between structure and activity in seselin derivatives has been investigated through various chemical modifications [24] [25]. Substitutions at different positions of the pyranocoumarin framework can significantly alter the compound's properties [24]. For example, acetoxy and angeloyloxy substitutions on dihydroseselin derivatives create new compounds with distinct biological profiles [25].
| Structural Modification | Effect on Properties | Reference |
|---|---|---|
| Cocrystal with thiourea | Enhanced biological activity | [23] |
| Acetoxy substitution | Altered biological profile | [25] |
| Hydrogenation | Conformational changes | [21] |
The topological polar surface area of seselin is 35.5 square angstroms, which influences its membrane permeability and bioavailability characteristics [2]. The compound contains three hydrogen bond acceptors and zero hydrogen bond donors, affecting its interaction potential with biological targets [2]. The complexity value of 394 indicates a moderately complex molecular structure suitable for selective biological interactions [2].
Seselin demonstrates widespread occurrence within the Rutaceae family, with the compound first isolated from Seseli indicum fruits by Spath and colleagues in 1939 [1]. This pyranocoumarin has since been identified across multiple genera within this botanical family, establishing the Rutaceae as a primary source of natural seselin.
Seseli Species Distribution
The genus Seseli represents the most extensively studied source of seselin within Rutaceae. Seseli diffusum has been identified as the source plant of Indian celery seeds, containing seselin alongside other coumarin derivatives such as bergapten and isopimpinellin [2]. Turkish endemic species Seseli hartvigii has yielded several angular-type pyranocoumarins including seselin derivatives from root extracts [3]. Research on Turkish Seseli species has revealed them to be particularly rich sources of angular-type pyranocoumarins, with multiple species across the region demonstrating varying seselin content levels [4].
Citrus Species Content
Multiple Citrus species within Rutaceae have demonstrated seselin presence in their root systems. Historical research documented seselin isolation from the roots of Shamouti orange, sour orange, Palestine sweet lime, and Marsh seedless grapefruit [5]. These findings established a pattern of root-specific accumulation in citrus trees, where seselin functions as a natural growth regulator and has been implicated in autotoxicity mechanisms that inhibit germination and growth of the same plant species when released into the environment [6].
Australian Native Species
Correa reflexa, commonly known as Australian native fuchsia, represents a significant advancement in seselin extraction efficiency. Recent research has demonstrated successful seselin isolation from this species using pressurized hot water extraction methods, providing an environmentally sustainable approach to compound recovery [1]. This discovery has expanded the geographic distribution of known seselin sources beyond traditional Asian and European regions.
Additional Rutaceae Sources
Clausena anisata leaves have yielded seselin through acetone extraction and solvent-solvent partitioning, marking the first reported occurrence of seselin in this species [6]. This finding expands the known distribution of seselin within the Rutaceae family and demonstrates the compound's presence in leaf tissues as well as traditional fruit and root sources.
The Apiaceae family, previously known as Umbelliferae, represents another major botanical source of seselin, though generally with lower concentrations compared to Rutaceae species [7]. This extensive family comprises approximately 3,750 species worldwide and includes numerous economically important aromatic and medicinal plants [8].
Traditional Apiaceae Sources
Carum roxburghianum, commonly known as Bishop's weed, contains seselin as a constituent compound [9]. The seeds of this species have been utilized in traditional medicine systems and represent one of the documented Apiaceae sources of the compound. Pimpinella anisum (anise) seeds have been analyzed for seselin content, though concentrations are generally lower than those found in Rutaceae species [10].
Fennel and Related Species
Foeniculum vulgare (fennel) seeds have demonstrated seselin presence through various extraction methodologies. Research utilizing bio-based solvents and supercritical fluid extraction has confirmed the compound's occurrence in fennel seed oils, alongside the predominant petroselinic acid content [10]. These findings establish fennel as a commercially viable source for seselin extraction within sustainable processing frameworks.
Seseli Species within Apiaceae
Multiple Seseli species exist within the Apiaceae family, creating taxonomic complexity regarding seselin distribution. Comprehensive reviews of the genus Seseli within Apiaceae have documented variable seselin content across different species and geographic regions [11] [12]. The phytochemical diversity of these species demonstrates significant variation in coumarin profiles, with seselin representing one component of complex secondary metabolite mixtures.
Beyond the primary Rutaceae and Apiaceae families, seselin occurrence has been documented in several additional botanical sources, expanding the compound's known distribution across plant families.
Star Anise Sources
Illicium verum, commonly known as star anise, represents a notable source of seselin outside the primary plant families [1] [13]. This medium-sized evergreen tree from the Schisandraceae family has yielded seselin from fruit extracts, contributing to the understanding of seselin distribution across diverse botanical lineages. Star anise has been utilized extensively in traditional medicine systems and represents a commercially significant source for various bioactive compounds including seselin.
Angelica Species
Research has reported seselin occurrence in Angelica gigas and other Angelica species [14]. These findings extend seselin distribution into additional genera and demonstrate the compound's presence across multiple plant families with different ecological niches and geographic distributions.
Geographic and Taxonomic Diversity
The broad distribution of seselin across multiple plant families suggests evolutionary conservation of biosynthetic pathways for this pyranocoumarin compound. Documentation of seselin in species ranging from Australian native shrubs to Asian medicinal trees indicates adaptive significance of this secondary metabolite across diverse ecological environments and plant lineages.
Root systems represent the primary site of seselin accumulation across multiple plant species, with particularly high concentrations documented in Rutaceae family members. Research has established that seselin functions as a natural root growth regulator, influencing radicle development and root system architecture [15] [16].
Primary Root Concentration
Citrus species demonstrate consistent seselin accumulation in root tissues, where the compound serves as an indole-3-acetic acid oxidase cofactor. Studies have shown that seselin isolated from citrus roots effectively inhibits radicle growth in seedlings of cucumber, lettuce, radish, and wheat when grown under dark conditions [15]. This root-specific localization suggests active biosynthesis and storage in these tissues for regulatory functions.
Root-Specific Biosynthesis
The concentration of seselin in root systems appears to be linked to specialized metabolic pathways that support root development and defense mechanisms. Research on Seseli hartvigii has revealed that root extracts contain multiple angular-type pyranocoumarins, with seselin representing a significant component of the root metabolome [3]. These findings indicate that roots serve as both synthesis and storage sites for seselin compounds.
Functional Significance
The accumulation of seselin in root tissues correlates with its biological functions in plant growth regulation. Studies have demonstrated that seselin antagonizes gibberellic acid-induced release of reducing sugars from barley endosperm, suggesting its role in carbohydrate metabolism regulation within root systems [15]. This functional relationship supports the observed preferential accumulation in root tissues.
Leaf tissues and aerial plant parts demonstrate variable seselin content depending on species, environmental conditions, and developmental stage. While generally lower than root concentrations, aerial parts represent accessible sources for sustainable extraction approaches.
Leaf-Specific Distribution
Clausena anisata leaves have been documented as a source of seselin, with successful isolation achieved through acetone extraction methods [6]. This finding represents the first reported occurrence of seselin in Clausena anisata and demonstrates that leaf tissues can serve as viable sources for compound extraction. The leaf-specific accumulation suggests tissue-specialized biosynthetic activity.
Aerial Part Variability
Research on various Seseli species has documented significant variation in seselin content across different aerial plant parts. Studies of Seseli bocconei have revealed distinct chemical profiles between flowers, leaves, and stems, with varying concentrations of related metabolites [17]. This tissue-specific variation indicates differential metabolic activity and compound transport within aerial plant structures.
Seasonal Influences on Aerial Parts
The content of seselin in aerial parts demonstrates seasonal fluctuation patterns linked to plant developmental cycles and environmental conditions. Research has shown that aerial part composition varies significantly throughout growing seasons, with peak concentrations occurring during specific phenological stages [18] [19]. These temporal patterns affect the optimal timing for aerial part harvesting.
Extraction Efficiency from Aerial Parts
Modern extraction techniques have enabled efficient seselin recovery from aerial plant parts. Pressurized hot water extraction from Correa reflexa has demonstrated high efficiency for seselin isolation from whole plant material [1]. These advances in extraction technology have made aerial parts more viable for commercial seselin production.
Seasonal environmental changes exert significant influence on seselin production and accumulation patterns in plant tissues. Research has established that secondary metabolite production, including seselin biosynthesis, responds dynamically to seasonal fluctuations in temperature, light exposure, and phenological development [20] [18].
Growing Season Dynamics
Studies on plant polyphenol production have demonstrated that secondary metabolite content varies substantially throughout growing seasons, with peak production occurring during specific months [19] [21]. For seselin-producing species, optimal accumulation typically coincides with active growth periods when biosynthetic machinery operates at maximum efficiency. Research has shown that metabolite formation and storage occurs over extended periods in response to seasonal changes, resulting in prominent chemical variations that affect bioactive compound availability [18].
Temperature-Dependent Production
Environmental temperature represents a critical factor influencing seselin biosynthesis and accumulation. Studies have documented that plant secondary metabolite production responds to thermal conditions, with optimal temperature ranges promoting maximum compound synthesis [20]. Research on related coumarin compounds has shown that temperature fluctuations between day and night significantly influence physiological and biochemical activity in plants, directly affecting secondary metabolite production including pyranocoumarin synthesis [20].
Photoperiod Effects
Light duration and intensity throughout seasonal cycles influence seselin production through effects on photosynthetic activity and secondary metabolite biosynthetic pathways. Research has established that sunshine duration, light quality, and photoperiod variations affect the physiological activity of plants and subsequently influence secondary metabolite accumulation [20]. For seselin-producing species, optimal light conditions promote enhanced biosynthetic activity and compound accumulation.
Phenological Timing
The developmental stage of plants during different seasons significantly affects seselin content. Studies have shown that secondary metabolites are produced in large quantities when needed at particular stages in plant lifecycle and during certain seasons [20]. For seselin accumulation, peak production often corresponds with reproductive development phases and stress response periods when secondary metabolites provide protective functions.
Environmental stress conditions represent major drivers of seselin production enhancement, with multiple stress factors contributing to increased biosynthesis and accumulation of this pyranocoumarin compound [22] [23].
Drought Stress Response
Water deficit conditions have been demonstrated to enhance seselin production through stress-induced metabolic responses. Research on Seseli resinosum under drought stress conditions showed that plants maintain efficient drought tolerance through enhanced antioxidant enzyme activities [22]. These findings indicate that water stress triggers secondary metabolite production pathways, including seselin biosynthesis, as part of comprehensive stress response mechanisms.
Oxidative Stress Induction
Environmental conditions that promote oxidative stress have been shown to enhance secondary metabolite accumulation, including pyranocoumarin compounds like seselin. Studies have documented that stress-induced hydrogen peroxide accumulation and changes in antioxidant enzyme activities correlate with increased secondary metabolite production [22]. This relationship suggests that seselin production serves protective functions during environmental stress episodes.
Soil Stress Factors
Soil conditions including nutrient availability, pH variations, and metal stress can influence seselin production patterns. Research has demonstrated that plants respond to soil stress through enhanced secondary metabolite biosynthesis [23]. For seselin-producing species, adverse soil conditions may trigger increased compound production as part of adaptive stress response mechanisms.
Multiple Stress Interactions
Environmental stress factors often occur in combination, creating complex interactions that influence seselin production. Research has shown that plants experience multiple simultaneous stresses including temperature extremes, water deficit, and nutrient limitations [23]. These combined stress conditions can result in synergistic effects on secondary metabolite production, potentially leading to enhanced seselin accumulation compared to single stress factors.
Stress-Induced Metabolic Pathways